Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a cyclopropyl derivative of imidazole, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound is often used in drug development, environmental research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride typically involves the cyclopropylation of imidazole derivatives. The reaction conditions often include the use of cyclopropyl halides and a base to facilitate the cyclopropylation process. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include imidazole N-oxides, saturated imidazole derivatives, and substituted imidazole compounds .
Scientific Research Applications
Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group is known to enhance the binding affinity and specificity of the compound to its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride can be compared with other similar compounds such as:
Cyclopropyl-(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but without the hydrochloride group.
Cyclopropyl-(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride: Differing in the position of the cyclopropyl group and the presence of two hydrochloride groups.
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine: Contains a pyridine ring instead of an imidazole ring.
Properties
IUPAC Name |
cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-4-10-8(11)7(9)6-2-3-6;/h4-7H,2-3,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMATZQNEZHMBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.